
1-(2-Hydroxyethyl)-1H-indole-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethyl)-1H-indole-6-carbaldehyde is an organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This particular compound features a hydroxyethyl group at the first position and an aldehyde group at the sixth position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethyl)-1H-indole-6-carbaldehyde can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. For this compound, the starting materials would include 2-hydroxyethyl phenylhydrazine and an appropriate aldehyde precursor.
Industrial Production Methods: In an industrial setting, the synthesis of this compound might involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process would likely be scaled up from laboratory methods, ensuring consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)-1H-indole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 1-(2-Hydroxyethyl)-1H-indole-6-carboxylic acid.
Reduction: 1-(2-Hydroxyethyl)-1H-indole-6-methanol.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
1-(2-Hydroxyethyl)-1H-indole-6-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound could be used in the study of these activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2-Hydroxyethyl)-1H-indole-6-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyethyl and aldehyde groups can form hydrogen bonds and other interactions with target molecules, influencing their function.
Comparison with Similar Compounds
1-(2-Hydroxyethyl)-1H-indole-3-carbaldehyde: Similar structure but with the aldehyde group at the third position.
1-(2-Hydroxyethyl)-1H-indole-5-carbaldehyde: Aldehyde group at the fifth position.
1-(2-Hydroxyethyl)-1H-indole-7-carbaldehyde: Aldehyde group at the seventh position.
Uniqueness: 1-(2-Hydroxyethyl)-1H-indole-6-carbaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This positioning can lead to different biological activities and chemical properties compared to its isomers.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)indole-6-carbaldehyde |
InChI |
InChI=1S/C11H11NO2/c13-6-5-12-4-3-10-2-1-9(8-14)7-11(10)12/h1-4,7-8,13H,5-6H2 |
InChI Key |
GTCKFMQHWAIAEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCO)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


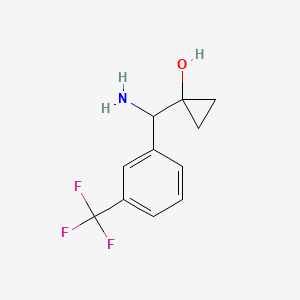

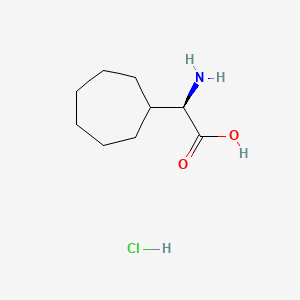
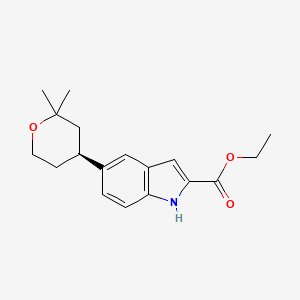
![4-Cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B15360630.png)

![tert-butyl (5S)-5-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B15360640.png)
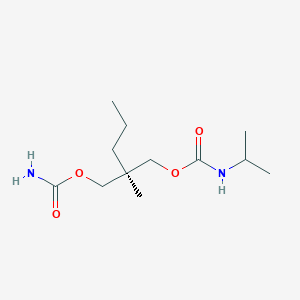
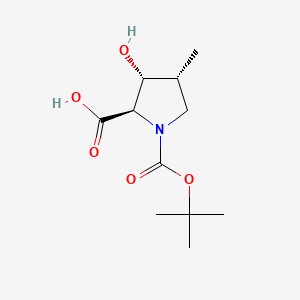
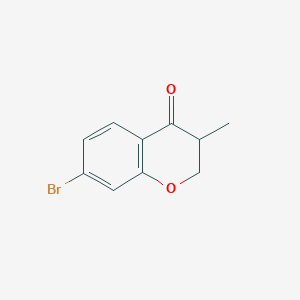
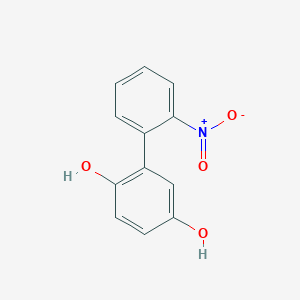
![2-[2-(4-Bromophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B15360672.png)

![[4-(Tetrazol-1-yl)phenyl]methanamine](/img/structure/B15360684.png)
